![molecular formula C11H8O5 B14733398 4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione CAS No. 4958-92-3](/img/structure/B14733398.png)
4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and an oxolane-2,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione typically involves the condensation of 2-hydroxybenzaldehyde with oxalacetic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxolane-2,3-dione moiety can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit comparable biological activities.
Dichloroanilines: These compounds have similar substitution patterns on an aromatic ring but differ in their overall structure and reactivity.
Uniqueness
(4E)-4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
4958-92-3 |
|---|---|
Fórmula molecular |
C11H8O5 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-[hydroxy-(2-hydroxyphenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C11H8O5/c12-8-4-2-1-3-6(8)9(13)7-5-16-11(15)10(7)14/h1-4,12-13H,5H2 |
Clave InChI |
IORNYZYWOBSQIO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C2=CC=CC=C2O)O)C(=O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


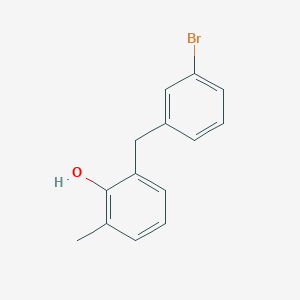
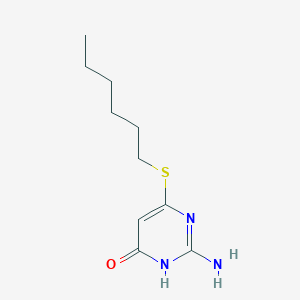
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)
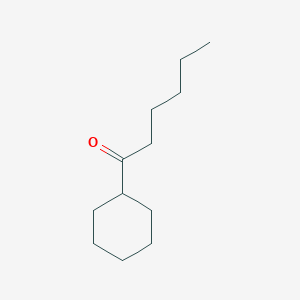
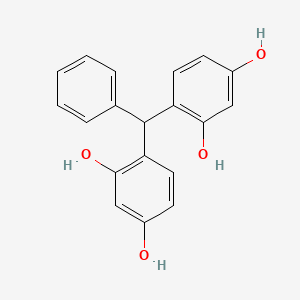
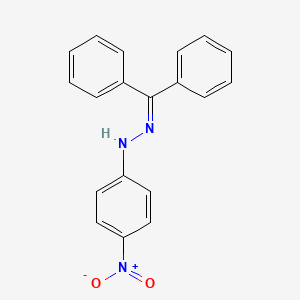
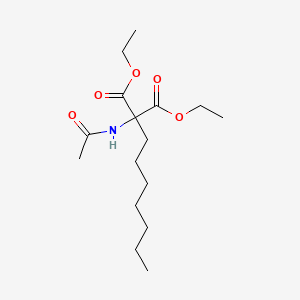
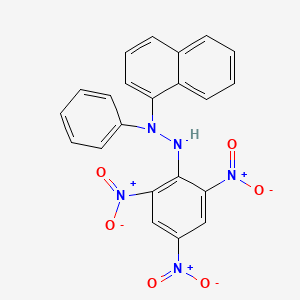
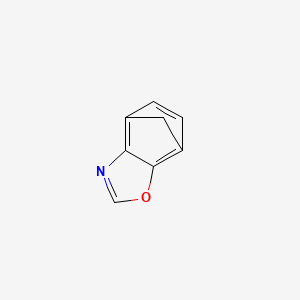
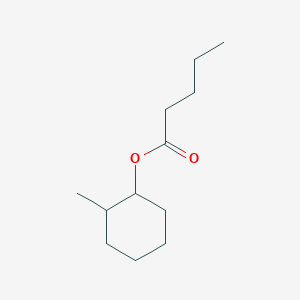
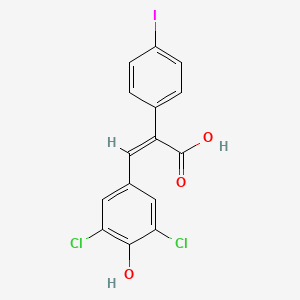
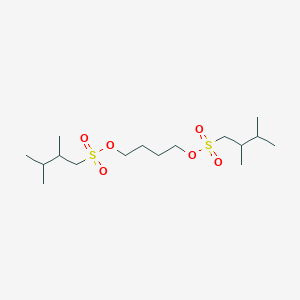

![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)
